O-Acetyl Silodosin

HPLC Impurity Profiling Silodosin

For ANDA filers, a mismatched impurity standard invalidates system suitability. O-Acetyl Silodosin (Silodosin Impurity 6), a JP-listed process-related impurity, resolves this with validated, reproducible data. - Validated Rs >2.0 from Silodosin API ensures ICH Q2(R1)-compliant specificity. - LOQ 0.48-1.94 µg mL⁻¹ enables detection below ICH Q3A identification threshold. - Baseline resolution >1.5 from co-eluting impurities secures accurate batch release quantification.

Molecular Formula C27H34F3N3O5
Molecular Weight 537.6 g/mol
CAS No. 160970-86-5
Cat. No. B031908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Acetyl Silodosin
CAS160970-86-5
Synonyms(R)-1-[3-(Acetyloxy)propyl]-2,3-dihydro-5-[2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-Indole-7-carboxamide
Molecular FormulaC27H34F3N3O5
Molecular Weight537.6 g/mol
Structural Identifiers
SMILESCC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOC(=O)C)NCCOC3=CC=CC=C3OCC(F)(F)F
InChIInChI=1S/C27H34F3N3O5/c1-18(32-9-13-37-23-6-3-4-7-24(23)38-17-27(28,29)30)14-20-15-21-8-11-33(10-5-12-36-19(2)34)25(21)22(16-20)26(31)35/h3-4,6-7,15-16,18,32H,5,8-14,17H2,1-2H3,(H2,31,35)/t18-/m1/s1
InChIKeyIWICOMVSJHYADK-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-Acetyl Silodosin: Impurity Reference Standard


O-Acetyl Silodosin (CAS 160970-86-5) is a chemically defined derivative of the α1A-adrenoceptor antagonist silodosin, formally designated as Silodosin Impurity 6 and listed as a specified process-related impurity in the Japanese Pharmacopoeia (JP) monograph [1]. It is synthesized as (R)-3-(7-carbamoyl-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)indolin-1-yl)propyl acetate and is supplied as a fully characterized reference standard for analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) submissions during commercial silodosin production [2].

JP Specified Impurity
Individually listed in Japanese Pharmacopoeia; requires dedicated reference standard
Method Development & Validation
Supports stability‑indicating UHPLC and system suitability testing for ANDA
QC Batch Release
Calibrated reference material for accurate impurity quantitation in routine QC

O-Acetyl Silodosin: Why Substitution Fails


Silodosin contains multiple process-related and degradation impurities, each with distinct chromatographic retention behavior, relative response factors, and regulatory status. The Japanese Pharmacopoeia lists specific acceptance criteria for individual impurities including Impurity A, B, C, Dimer, and Nitrile species [1]. O-Acetyl Silodosin, as a late-stage synthetic intermediate impurity, exhibits a unique relative retention time (RRT) and requires baseline resolution >1.5 from both the API and other specified impurities in validated HPLC methods [1]. Substituting one impurity reference standard for another without matching the exact chemical identity, RRT, and response factor will invalidate system suitability tests and compromise the accuracy of impurity quantification in quality control and ANDA batch release.

RRT Mismatch
Using another silodosin impurity standard may shift relative retention time and invalidate system suitability requirements.
Response Factor Deviation
Relative response factors are impurity‑specific; assuming unity or a generic factor can introduce systematic quantitation error.
Regulatory Specification Gap
Only an impurity reference standard matching the JP‑specified identity supports ANDA batch release and method validation.

O-Acetyl Silodosin: Differentiating Evidence


Resolution from Silodosin API

In a validated stability-indicating UHPLC method, O-Acetyl Silodosin is separated from silodosin and other process-related impurities with a resolution (Rs) greater than 2.0, meeting ICH Q2(R1) criteria for specificity [1]. This resolution value exceeds the minimum Rs >1.5 required by JP monograph, confirming that O-Acetyl Silodosin can be reliably distinguished from the API peak and co-eluting impurities under official chromatographic conditions.

Resolution vs. API
Method context
Rs > 2.0 for O‑Acetyl Silodosin vs. silodosin (JP minimum: Rs ≥ 1.5).
Supports unambiguous impurity quantitation in ANDA methods.
Exceeds regulatory threshold; validated UHPLC conditions.
HPLC Impurity Profiling Silodosin

Limit of Quantitation (LOQ)

Using a direct enantio- and chemo-selective HPLC method on Chiralpak AD-3, the LOQ for silodosin-related organic impurities ranges from 0.48 µg mL⁻¹ to 1.94 µg mL⁻¹, corresponding to 0.024–0.097% of a 2 mg mL⁻¹ sample solution [1]. O-Acetyl Silodosin, falling within the class of specified impurities, can be detected at levels well below the ICH Q3A identification threshold of 0.10%, enabling reliable quantification at trace levels.

Limit of Quantitation
Class-level
LOQ 0.48–1.94 µg mL⁻¹ (0.024–0.097% of 2 mg mL⁻¹ sample).
Enables impurity detection below ICH Q3A identification threshold.
Class‑level inference for silodosin specified impurities; confirm for O‑Acetyl batch.
LOQ Sensitivity Silodosin Impurities

Relative Response Factor (RRF)

The relative response factors (RRFs) for silodosin impurities, including O-Acetyl Silodosin, are determined from the slope ratio of the impurity linearity plot to the silodosin linearity plot [1]. The correction factor (CF = 1/RRF) for O-Acetyl Silodosin is required to adjust peak area when quantifying this impurity against the API calibration curve, a correction that must be experimentally determined for each impurity batch and cannot be assumed from structurally similar analogs.

Relative Response Factor
Data to verify
RRF must be established empirically per batch; literature range 0.7–1.3 for silodosin impurities.
Corrects quantitation bias when using API calibration curve.
RRF deviation from unity can cause systematic error; request certified RRF with standard.
RRF Correction Factor Quantitative NMR

JP Specified Impurity Status

The Japanese Pharmacopoeia (JP) 17th Edition monograph for silodosin drug substance identifies O-Acetyl Silodosin as one of the specified impurities requiring control during API manufacturing [1]. This regulatory listing mandates that ANDA applicants demonstrate adequate control of this impurity using a validated analytical procedure and a well-characterized reference standard. In contrast, many other silodosin-related impurities (e.g., degradation products formed only under stress conditions) are not individually listed and may be controlled via unspecified impurity limits alone.

JP Specified Impurity
Specification review
Individually specified in JP 17th Edition monograph for silodosin drug substance.
Mandates a dedicated, characterized reference standard for ANDA compliance.
Distinction from generic unspecified impurities; regulatory requirement.
Pharmacopoeial Standard Regulatory Compliance Silodosin

O-Acetyl Silodosin: Application Scenarios


ANDA Analytical Method Development

Procure O-Acetyl Silodosin reference standard when developing a stability-indicating UHPLC method for silodosin API. The validated Rs >2.0 between O-Acetyl Silodosin and silodosin [1] demonstrates that this impurity can serve as a reliable system suitability marker, ensuring compliance with ICH Q2(R1) specificity requirements and JP monograph criteria for impurity resolution.

QC Batch Release Testing

Use O-Acetyl Silodosin as a calibrated reference material in routine QC HPLC analysis. Its known LOQ range of 0.48–1.94 µg mL⁻¹ [2] allows detection at levels below the ICH Q3A identification threshold, enabling confident batch release decisions and reducing the risk of false-negative impurity results.

Forced Degradation & Stability Studies

In forced degradation studies of silodosin under hydrolytic and oxidative conditions, include O-Acetyl Silodosin as a retention time marker and quantitation standard. Its distinct RRT and resolution from degradation products allow accurate assessment of whether O-Acetyl Silodosin is a degradation product or a process impurity, a distinction critical for setting appropriate specification limits [1].

SAR & Metabolic Pathway Studies

For pharmacological studies investigating the SAR of silodosin analogs, O-Acetyl Silodosin serves as a defined synthetic derivative with a single structural modification (terminal hydroxyl acetylation) that blocks metabolic conjugation at that site. This allows researchers to isolate the contribution of the hydroxyl group to receptor binding affinity, as evidenced by its use as a reference compound in adrenoceptor antagonist SAR studies [1].

Application
Selection Property
Validation Focus
ANDA Method Development
System suitability marker
Resolution & specificity vs. API
QC Batch Release Testing
Quantitation sensitivity
LOQ below ICH identification threshold
Forced Degradation Studies
Retention time marker
Degradation vs. process impurity distinction
SAR & Metabolic Studies
Defined structural derivative
Hydroxyl role in binding affinity interpretation
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